(1R,2R)-2-(1,3-Thiazol-2-yloxy)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-(1,3-Thiazol-2-yloxy)cyclohexan-1-amine, also known as THIP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. THIP is a GABA(A) receptor agonist that has been shown to have anxiolytic and sedative effects in animal models.
Scientific Research Applications
(1R,2R)-2-(1,3-Thiazol-2-yloxy)cyclohexan-1-amine has been extensively studied for its anxiolytic and sedative effects in animal models. It has also been shown to have anticonvulsant properties and may have potential therapeutic applications in the treatment of epilepsy. Additionally, (1R,2R)-2-(1,3-Thiazol-2-yloxy)cyclohexan-1-amine has been investigated for its potential as a treatment for alcohol withdrawal syndrome.
Mechanism Of Action
(1R,2R)-2-(1,3-Thiazol-2-yloxy)cyclohexan-1-amine acts as a GABA(A) receptor agonist, binding to the receptor and increasing its activity. This leads to an increase in inhibitory neurotransmission, resulting in the anxiolytic and sedative effects observed in animal models.
Biochemical and Physiological Effects:
(1R,2R)-2-(1,3-Thiazol-2-yloxy)cyclohexan-1-amine has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been shown to decrease alcohol withdrawal symptoms in animal models. (1R,2R)-2-(1,3-Thiazol-2-yloxy)cyclohexan-1-amine has been found to increase the activity of GABA(A) receptors, leading to an increase in inhibitory neurotransmission.
Advantages And Limitations For Lab Experiments
(1R,2R)-2-(1,3-Thiazol-2-yloxy)cyclohexan-1-amine has several advantages for lab experiments. It is a selective GABA(A) receptor agonist, making it a useful tool for investigating the role of GABA(A) receptors in various physiological processes. However, (1R,2R)-2-(1,3-Thiazol-2-yloxy)cyclohexan-1-amine has limitations as well. It has poor solubility in water, making it difficult to administer in vivo. Additionally, (1R,2R)-2-(1,3-Thiazol-2-yloxy)cyclohexan-1-amine has a short half-life, requiring frequent dosing in animal models.
Future Directions
There are several areas of future research for (1R,2R)-2-(1,3-Thiazol-2-yloxy)cyclohexan-1-amine. One area of interest is its potential as a treatment for epilepsy. (1R,2R)-2-(1,3-Thiazol-2-yloxy)cyclohexan-1-amine has been shown to have anticonvulsant properties in animal models, and further research is needed to determine its efficacy in humans. Additionally, (1R,2R)-2-(1,3-Thiazol-2-yloxy)cyclohexan-1-amine may have potential as a treatment for alcohol use disorder, and further research is needed to determine its safety and efficacy in humans. Finally, (1R,2R)-2-(1,3-Thiazol-2-yloxy)cyclohexan-1-amine may have potential as a tool for investigating the role of GABA(A) receptors in various physiological processes, and further research is needed to fully understand its mechanism of action.
Synthesis Methods
(1R,2R)-2-(1,3-Thiazol-2-yloxy)cyclohexan-1-amine can be synthesized through a multistep process involving the condensation of 2-aminothiazole with cyclohexanone, followed by reduction and protection of the amine group. The final step involves the deprotection of the amine group to yield (1R,2R)-2-(1,3-Thiazol-2-yloxy)cyclohexan-1-amine.
properties
IUPAC Name |
(1R,2R)-2-(1,3-thiazol-2-yloxy)cyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c10-7-3-1-2-4-8(7)12-9-11-5-6-13-9/h5-8H,1-4,10H2/t7-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGBQQBGOWVPRJ-HTQZYQBOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)OC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)OC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(1,3-Thiazol-2-yloxy)cyclohexan-1-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.